Methyl 2,3-dichloro-3-phenylpropanoate
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Overview
Description
Methyl 2,3-dichloro-3-phenylpropanoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylpropanoic acid, where the hydrogen atoms at positions 2 and 3 of the propanoate chain are replaced by chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-3-phenylpropanoate typically involves the chlorination of methyl 3-phenylpropanoate. This can be achieved through a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-phenylpropanoic acid.
Esterification: The 3-phenylpropanoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield methyl 3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The compound can be reduced to form methyl 3-phenylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of methyl 3-phenylpropanoate.
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Scientific Research Applications
Methyl 2,3-dichloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2,3-dichloro-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with bromine atoms instead of chlorine.
Methyl 3-phenylpropanoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,3-dichloro-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 2,3-dichloro-3-phenylpropanoate is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
35115-84-5 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
methyl 2,3-dichloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChI Key |
YOWWUZLQXXBDBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
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